N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety linked to a benzenesulfonamide group via a propyl chain. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This can lead to the prevention of abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent suppression of downstream signaling pathways .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, 2, and 3 . These interactions are believed to inhibit the activation of FGFR signaling pathways, which play an essential role in various types of tumors .
Cellular Effects
In cellular studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to the inhibition of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This results in the inhibition of cell proliferation and migration, and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can yield the pyrrolo[2,3-b]pyridine core.
Attachment of the Propyl Chain: The pyrrolo[2,3-b]pyridine core can be functionalized with a propyl chain through alkylation reactions. This step often involves the use of alkyl halides and a suitable base.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the propyl-substituted pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes and signaling pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities, such as FGFR inhibition.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and have shown various biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,15-7-2-1-3-8-15)18-11-5-12-19-13-9-14-6-4-10-17-16(14)19/h1-4,6-10,13,18H,5,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSPIVGNQAWCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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